Europium(3+) trifluoroacetate--water (1/3/3)

Beschreibung

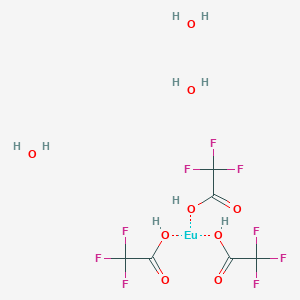

Europium(III) trifluoroacetate trihydrate (Eu(CF₃COO)₃·3H₂O) is a coordination compound widely used as a precursor in synthesizing luminescent nanomaterials, such as NaYF₄:Eu³⁺ nanocrystals . Its structure consists of a central Eu³⁺ ion coordinated by trifluoroacetate (TFA) ligands and water molecules. The trifluoroacetate ligand, with its strong electron-withdrawing CF₃ group, enhances the compound’s stability and influences its optical and magnetic properties. This compound is typically synthesized by reacting europium oxide or hydroxide with trifluoroacetic acid, followed by recrystallization .

Eigenschaften

CAS-Nummer |

94079-71-7 |

|---|---|

Molekularformel |

C6H6EuF9O9 |

Molekulargewicht |

545.06 g/mol |

IUPAC-Name |

europium(3+);tris(2,2,2-trifluoroacetate);trihydrate |

InChI |

InChI=1S/3C2HF3O2.Eu.3H2O/c3*3-2(4,5)1(6)7;;;;/h3*(H,6,7);;3*1H2/q;;;+3;;;/p-3 |

InChI-Schlüssel |

XRSVOJDENGHXJS-UHFFFAOYSA-K |

Kanonische SMILES |

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.O.O.[Eu] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solution-Phase Synthesis from Europium Oxide

The most widely reported method involves reacting europium(III) oxide (Eu₂O₃) with trifluoroacetic acid (CF₃COOH) under controlled conditions:

Procedure :

-

Reagent Preparation : Eu₂O₃ (99.9% purity) is dissolved in excess CF₃COOH at 60–80°C with continuous stirring.

-

Evaporation : The solution is concentrated via rotary evaporation, yielding a white crystalline residue.

-

Recrystallization : The crude product is recrystallized from anhydrous ethanol to achieve >99.99% purity.

Key Parameters :

Table 1: Optimization of Solution-Phase Synthesis

| Parameter | Optimal Range | Purity Achieved | Yield (%) |

|---|---|---|---|

| Reaction Temperature | 60–80°C | 99.9% | 85–90 |

| CF₃COOH Concentration | 40–50% (v/v) | 99.95% | 88–92 |

| Recrystallization Solvent | Anhydrous Ethanol | 99.99% | 75–80 |

Hydrothermal Synthesis

Hydrothermal methods enable crystallization under high-pressure conditions, favoring monoclinic or orthorhombic polymorphs.

Procedure :

-

Precursor Mixing : Eu(NO₃)₃·6H₂O and CF₃COOH are combined in a Teflon-lined autoclave.

-

Reaction Conditions : Heated at 150°C for 12–24 hours.

-

Product Isolation : The precipitate is washed with deionized water and dried under vacuum.

Advantages :

Thermal Decomposition of Precursors

Europium(III) trifluoroacetate trihydrate itself serves as a precursor for Eu₂O₃ via controlled pyrolysis:

Conditions :

-

Byproduct Management : CF₃COOH vapor is condensed to prevent reactor corrosion.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining high purity:

Table 2: Industrial Production Metrics

| Stage | Equipment Used | Throughput (kg/day) | Energy Consumption (kWh/kg) |

|---|---|---|---|

| Dissolution | Glass-Lined Reactors | 50–100 | 15–20 |

| Crystallization | Vacuum Evaporators | 30–60 | 25–30 |

| Drying | Spray Dryers | 20–40 | 10–15 |

Challenges :

-

Hydration Control : Strict humidity control (<5% RH) prevents unwanted hydrate phases.

-

Waste Management : CF₃COOH recovery systems are mandatory due to environmental regulations.

Characterization and Quality Control

Spectroscopic Analysis

Thermal Analysis (TGA/DSC)

Table 3: Thermal Properties

| Parameter | Value |

|---|---|

| Melting Point | Decomposes |

| Dehydration Onset | 105°C |

| Exothermic Peak (DSC) | 320°C |

Applications in Advanced Materials

-

Phosphors : Serves as a precursor for red-emitting Eu³⁺-doped phosphors (λₑₘ = 613 nm).

-

Thin Films : Spin-coating solutions containing Eu(CF₃COO)₃ yield luminescent coatings for OLEDs.

Comparative Analysis with Other Lanthanide Trifluoroacetates

Table 4: Lanthanide Trifluoroacetate Comparison

| Property | Eu(CF₃COO)₃·3H₂O | Y(CF₃COO)₃·xH₂O | La(CF₃COO)₃·3H₂O |

|---|---|---|---|

| Dehydration Temp (°C) | 100–150 | 120–160 | 90–130 |

| Solubility in H₂O (g/L) | 12.5 | 8.2 | 15.0 |

| Crystalline Phase | Monoclinic | Orthorhombic | Trigonal |

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Thermal Decomposition

The compound undergoes controlled thermal decomposition to form europium oxide (Eu₂O₃), a critical process for synthesizing luminescent materials. Key stages include:

-

Dehydration : Loss of coordinated water molecules at 100–150°C.

-

Ligand Degradation : Trifluoroacetate groups decompose between 250–400°C, releasing CO₂, CF₃ radicals, and fluorine-containing gases .

-

Oxide Formation : Final conversion to crystalline Eu₂O₃ above 600°C .

Table 1: Thermal Decomposition Products

| Temperature Range (°C) | Products Formed | Byproducts |

|---|---|---|

| 100–150 | Anhydrous Eu(TFA)₃ | H₂O |

| 250–400 | Eu₂O₃ intermediate phases | CO₂, CF₃, HF |

| >600 | Crystalline Eu₂O₃ | Residual carbonaceous species |

This reaction is exploited in sol-gel and combustion synthesis methods to produce Eu³⁺-doped phosphors .

Ligand Exchange and Complexation

The trifluoroacetate ligand (TFA⁻) exhibits moderate lability, enabling substitution reactions with stronger donor ligands. Examples include:

-

Aqueous Complexation : In polar solvents, Eu(TFA)₃·3H₂O partially dissociates to release Eu³⁺ ions, which form aquo complexes ([Eu(H₂O)₉]³⁺) or coordinate with anions like NO₃⁻ or SO₄²⁻.

-

Solid-State Reactions : With chelating agents (e.g., EDTA), TFA⁻ ligands are replaced to form stable Eu³⁺ complexes, though mechanistic details remain understudied for this specific compound.

Key Factors Influencing Reactivity :

Wissenschaftliche Forschungsanwendungen

Luminescent Materials

Europium(III) trifluoroacetate trihydrate is widely used in the development of luminescent materials due to its unique optical properties. It serves as a dopant in various host matrices to enhance luminescence.

- Application : Used in phosphors for display technologies and lighting.

- Case Study : Research demonstrates that doping europium into yttrium oxide (Y₂O₃) enhances red luminescence, making it suitable for LED applications .

Biomedicine

The compound shows promise in biomedical applications due to its biocompatibility and low toxicity.

- Application : Used in drug delivery systems and as a contrast agent in imaging techniques.

- Case Study : A study highlighted the use of europium-doped nanoparticles for targeted drug delivery, showing improved therapeutic efficacy in cancer treatment .

Catalysis

Europium(III) trifluoroacetate trihydrate acts as a catalyst in various chemical reactions, particularly in organic synthesis.

- Application : Catalyzes reactions such as esterification and transesterification.

- Case Study : Research indicated that europium salts can enhance reaction rates and yields in the synthesis of biodiesel from triglycerides .

Data Table of Applications

Wirkmechanismus

The mechanism of action of Europium(III) trifluoroacetate trihydrate primarily involves its luminescent properties. When excited by ultraviolet or visible light, the europium ions emit light at specific wavelengths, making them useful in various imaging and diagnostic applications. The molecular targets and pathways involved include the interaction of europium ions with specific ligands or biomolecules, leading to changes in their luminescent properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Comparison with Other Lanthanide Trifluoroacetates

Lanthanide trifluoroacetates share structural similarities but exhibit distinct magnetic and luminescent behaviors due to differences in ionic radii and electronic configurations.

| Property | Eu(CF₃COO)₃·3H₂O | Tb(CF₃COO)₃·3H₂O (Tb-II) | Gd(CF₃COO)₃·3H₂O | Y(CF₃COO)₃·3H₂O |

|---|---|---|---|---|

| Crystal Structure | Isostructural with Tb-II | Monoclinic (P21/c) | Monoclinic (P21/c) | Monoclinic (P21/c) |

| Magnetic Behavior | Paramagnetic (Eu³⁺) | Antiferromagnetic (T < 30 K) | Weak antiferromagnetic | Paramagnetic (Y³⁺) |

| Luminescence | Red emission (⁵D₀→⁷FJ) | Green emission (⁵D₄→⁷FJ) | Non-luminescent | Non-luminescent |

| Synthesis Route | Eu(OH)₃ + CF₃COOH | Tb₂(CO₃)₃ + CF₃COOH | Gd₂O₃ + CF₃COOH | Y(OH)₃ + CF₃COOH |

Structural Insights :

- Eu(CF₃COO)₃·3H₂O is isostructural with Tb-II (Tb₂(CF₃COO)₆(H₂O)₆), featuring a dimeric structure with an inversion center . The absence of hydroxide groups in Eu and Tb-II contrasts with Tb-I (Tb₂(CF₃COO)₅(CF₃COOH)(H₂O)₅(OH)), which contains bridging OH⁻ ligands that induce ferromagnetic interactions .

- Gadolinium analogues (Gd(CF₃COO)₃·3H₂O) exhibit weak antiferromagnetic coupling due to isotropic Gd³⁺ ions, unlike the anisotropic Eu³⁺ and Tb³⁺ .

- Magnetic Properties: Eu³⁺ (4f⁶, non-Kramers ion) exhibits paramagnetism, while Tb³⁺ (4f⁸) in Tb-II shows antiferromagnetic ordering below 30 K. The ferromagnetism in Tb-I arises from hydrogen-bonded OH⁻ bridges, absent in Eu(CF₃COO)₃·3H₂O .

Luminescence :

Comparison with Europium Acetate Hydrate

| Property | Eu(CF₃COO)₃·3H₂O | Eu(CH₃COO)₃·xH₂O |

|---|---|---|

| Ligand Type | Trifluoroacetate (CF₃COO⁻) | Acetate (CH₃COO⁻) |

| Solubility | Lower in polar solvents | Higher in water |

| Thermal Stability | Higher (CF₃ group) | Moderate |

| Luminescence Intensity | Stronger due to ligand | Weaker |

- Chemical Behavior :

Comparison with Other Europium Complexes

- Ligand Effects: β-diketonates (e.g., acetylacetonate) improve luminescence quantum yield via antenna effects but are less stable than trifluoroacetates . Trifluoroacetate’s stability makes it preferable for high-temperature nanocrystal synthesis .

Q & A

Q. What are the recommended synthesis protocols for Europium(III) trifluoroacetate trihydrate, and how can purity be ensured?

Europium(III) trifluoroacetate trihydrate is typically synthesized by reacting europium(III) chloride with trifluoroacetic acid in ethanol under controlled conditions. A common method involves dissolving europium oxide (calcined at high temperatures to remove impurities) in HCl, followed by solvent exchange to ethanol. Trifluoroacetic acid is then added stoichiometrically, and the mixture is refluxed to ensure complete complexation. Precipitation is achieved by adding ethyl ether, followed by filtration and drying under vacuum . Purity can be verified via thermal gravimetric analysis (TGA) to confirm hydration states and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition .

Q. How should researchers safely handle and store Europium(III) trifluoroacetate trihydrate?

The compound is hygroscopic and sensitive to moisture. Store in airtight containers under inert gas (e.g., argon) at temperatures below 25°C. Safety protocols include using fume hoods for synthesis, wearing nitrile gloves, and avoiding inhalation of dust. Note that trifluoroacetate ligands may decompose under prolonged light exposure, necessitating amber glassware for storage .

Q. What spectroscopic techniques are suitable for characterizing Europium(III) trifluoroacetate trihydrate?

Key techniques include:

- Luminescence spectroscopy : To study Eu³⁺ emission bands (e.g., ⁵D₀ → ⁷F₁, ⁷F₂ transitions) and ligand-to-metal energy transfer efficiency .

- FTIR : To confirm trifluoroacetate ligand coordination via C=O (∼1670 cm⁻¹) and CF₃ (∼1200 cm⁻¹) stretches .

- NMR : Use deuterated solvents (e.g., DMSO-d₆) to avoid interference from residual trifluoroacetic acid, which can obscure peaks in ¹H/¹⁹F NMR .

Advanced Research Questions

Q. How can the luminescence efficiency of Europium(III) trifluoroacetate trihydrate be optimized for bioimaging applications?

Luminescence intensity depends on ligand field symmetry and solvent polarity. Replace water with deuterated solvents to minimize quenching from O-H oscillators. For cellular imaging, encapsulate the complex in silica nanoparticles to reduce interactions with biological matrices, as demonstrated in CHO cell glycocalyx studies . Additionally, co-doping with sensitizing ligands (e.g., 1,10-phenanthroline) enhances antenna effects, improving quantum yields .

Q. How do conflicting data on thermal stability arise, and how can they be resolved?

Discrepancies in decomposition temperatures (e.g., 150–200°C) often stem from hydration state variability or residual solvent. Use coupled TGA-DSC to differentiate between dehydration (endothermic) and ligand decomposition (exothermic) events. Cross-validate with powder X-ray diffraction (PXRD) to confirm phase purity post-thermal treatment .

Q. What strategies mitigate ligand displacement in competitive solvent environments?

In micellar or aqueous systems, trifluoroacetate ligands may be displaced by stronger chelators (e.g., EDTA). To stabilize the complex:

Q. How does the coordination geometry of Europium(III) trifluoroacetate trihydrate influence its reactivity in catalytic applications?

The trifluoroacetate ligand’s weak field strength allows for labile coordination sites, enabling catalytic activity in oxidation reactions. Pair with oxidizing agents (e.g., tert-butyl hydroperoxide) to exploit Eu³⁺ redox cycling. EXAFS studies can map coordination changes during catalysis, revealing active site dynamics .

Methodological Notes

- Contradiction Management : When comparing literature data, account for synthetic variations (e.g., solvent purity, drying protocols). For example, residual HCl in europium precursors can alter ligand exchange kinetics .

- Advanced Characterization : Combine luminescence lifetime measurements with Judd-Ofelt theory to quantify radiative/non-radiative decay pathways, critical for photophysical optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.